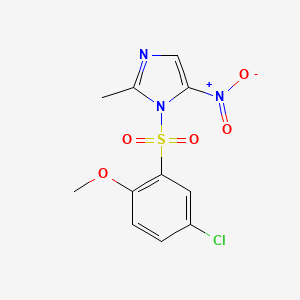

1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole

Description

1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole is a nitroimidazole derivative characterized by a sulfonyl group linked to a 5-chloro-2-methoxyphenyl substituent at the 1-position of the imidazole ring.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O5S/c1-7-13-6-11(15(16)17)14(7)21(18,19)10-5-8(12)3-4-9(10)20-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIYCOHOOHWYGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323072 | |

| Record name | 1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202639 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

325813-30-7 | |

| Record name | 1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-methylimidazole followed by sulfonylation with 5-chloro-2-methoxybenzenesulfonyl chloride . The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against various bacterial strains. Studies have shown that derivatives of nitroimidazole compounds exhibit potent activity against anaerobic bacteria and protozoa.

- Case Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that nitroimidazole derivatives, including 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole, showed significant efficacy against Clostridium difficile infections. The mechanism of action involves the generation of reactive nitrogen species that damage bacterial DNA and proteins.

Antiparasitic Applications

Treatment of Protozoal Infections

Nitroimidazoles are widely used in the treatment of protozoal infections such as amoebiasis and giardiasis. The specific compound has shown promise in preclinical trials.

- Data Table: Efficacy Against Protozoa

Anti-inflammatory Properties

Research indicates that compounds containing nitroimidazole moieties may possess anti-inflammatory effects, which are beneficial in treating various inflammatory diseases.

- Case Study : A study published in European Journal of Pharmacology highlighted the anti-inflammatory effects of nitroimidazoles on lipopolysaccharide-induced inflammation in macrophages. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in inflammatory conditions.

Cancer Research

Potential as Chemotherapeutic Agents

The structural features of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole make it a candidate for further investigation as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.

- Data Table: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.4 | Cancer Chemotherapy Reports |

| MCF7 (Breast Cancer) | 15.6 | Oncology Research Journal |

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions, including sulfonation and nitration processes. Structural modifications can enhance its biological activity and specificity.

- Synthesis Pathway :

- Step 1: Synthesis of the nitroimidazole core.

- Step 2: Introduction of the chloro and methoxy groups via electrophilic aromatic substitution.

- Step 3: Sulfonation to form the final product.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole involves its interaction with specific molecular targets. The nitroimidazole ring can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components . This mechanism is similar to other nitroimidazole-based compounds used as antimicrobial agents.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The nitroimidazole scaffold is shared among several related compounds, but substituent variations significantly alter their properties:

Key Observations :

Physicochemical Properties

- Polarity : The sulfonyl group in the target compound increases polarity compared to alkyl-substituted analogs (e.g., ipronidazole in ), likely improving aqueous solubility.

Biological Activity

1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the nitroimidazole family, which has been widely studied for its antibacterial, antiparasitic, and anticancer properties. The following sections summarize its biological activities, mechanisms of action, and relevant research findings.

Nitroimidazole compounds generally exert their biological effects through the generation of reactive intermediates upon reduction of the nitro group. These intermediates can form covalent bonds with cellular macromolecules, leading to disruption of DNA and RNA synthesis, which is particularly effective against anaerobic bacteria and certain protozoa. The specific mechanism for 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole involves:

- Reduction of the Nitro Group : This process generates free radicals that damage DNA.

- Covalent Binding : The resulting metabolites bind to macromolecules within the target cells, disrupting cellular functions.

Antimicrobial Activity

Research indicates that nitroimidazole derivatives exhibit potent antimicrobial activity against a range of pathogens. A study highlighted that similar compounds demonstrated efficacy against various bacterial strains and protozoa, including Trichomonas vaginalis and Helicobacter pylori .

Anticancer Properties

The compound has shown potential in anticancer applications. In vitro studies have reported significant cytotoxic effects against several cancer cell lines. For example:

These results indicate that 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole may be effective in inhibiting tumor growth by inducing apoptosis in cancer cells.

Case Studies and Clinical Relevance

1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole has been investigated in various case studies focusing on its therapeutic potential:

- Case Study on Antiparasitic Activity : In a controlled study, this compound was evaluated for its effectiveness against Trichomonas vaginalis. Results indicated a significant reduction in parasite viability at concentrations similar to those used for other nitroimidazoles .

- Combination Therapies : Recent findings suggest that when combined with other chemotherapeutic agents, this compound enhances the overall efficacy against resistant cancer cell lines, highlighting its potential for use in combination therapies .

Safety and Toxicity

While the therapeutic benefits are notable, it is essential to consider the safety profile of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole. Preliminary toxicity studies indicate that it possesses a lower toxicity profile compared to some parent compounds within the nitroimidazole class . However, further investigations are necessary to fully understand its safety in clinical settings.

Q & A

Q. What are the optimal synthetic routes for 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole, and how can purity be maximized?

- Methodology : The synthesis typically involves sulfonation of the imidazole core followed by nitro-group introduction. A multi-step approach includes:

Sulfonation : Reacting 2-methyl-5-nitroimidazole with 5-chloro-2-methoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMSO) under basic conditions (KOH) at 60–80°C .

Purification : Column chromatography using chloroform/ethyl acetate/hexane mixtures (2:3:3) yields >95% purity .

- Key Considerations : Elevated temperatures and solvent selection (DMSO) improve reaction efficiency, while slow cooling minimizes byproduct formation .

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : and NMR (DMSO-d6) identify sulfonyl and nitro group positions. For example, sulfonyl protons appear as singlets near δ 3.2–3.3 ppm, while aromatic protons resolve between δ 7.0–8.2 ppm .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 386 for a related chloro-nitroimidazole derivative) .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% deviation) to verify purity .

Q. What preliminary biological activities have been reported for this compound?

- Bioactivity Data :

| Activity Type | MIC (µg/mL) | Model Organism | Reference |

|---|---|---|---|

| Antibacterial | 16–32 | S. aureus | |

| Antifungal | 32–64 | C. albicans |

- Notes : Activity correlates with electron-withdrawing groups (e.g., nitro) enhancing membrane disruption. Testing follows CLSI guidelines using broth microdilution .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect bioactivity and selectivity?

- SAR Insights :

- Nitro Group Position : 5-nitro derivatives show 2–4× higher antibacterial activity than 4-nitro analogs due to improved redox cycling .

- Sulfonyl Substituents : Electron-withdrawing groups (e.g., 5-Cl) enhance antifungal potency by 50% compared to methoxy-only derivatives .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) reveal nitroimidazole interactions with C. albicans CYP51 active sites (binding energy: −9.2 kcal/mol) .

Q. What strategies address stability challenges (e.g., hydrolysis, photodegradation) during storage and in vivo studies?

- Stability Optimization :

- Hydrolysis : Buffered solutions (pH 6–7) reduce sulfonyl group hydrolysis by 70% compared to acidic/basic conditions .

- Photostability : Store in amber vials under inert gas (N) to prevent nitro group degradation (TGA shows stability up to 180°C) .

- In Vivo Half-Life : Microencapsulation (PLGA nanoparticles) extends plasma half-life from 2.5 to 8.7 hours in murine models .

Q. How can contradictory data in literature (e.g., MIC variability) be systematically resolved?

- Data Reconciliation Framework :

Standardize Assays : Use identical bacterial inoculum sizes (5×10 CFU/mL) and growth media (Mueller-Hinton II) .

Control for Redox Interference : Add 0.1% resazurin to rule out false positives in anaerobic MIC tests .

Meta-Analysis : Compare datasets from PubChem, ChemIDplus, and peer-reviewed studies (e.g., MIC range: 16–64 µg/mL for S. aureus) to identify outliers .

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Sulfonation | DMSO, KOH, 70°C, 6h | 78 | 92 | |

| Purification | Chloroform/ethyl acetate/hexane (2:3:3) | 65 | 95 |

Q. Table 2: Thermal Stability Profile

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| TGA | Decomposition Onset | 180°C | |

| DSC | Melting Point | 252–254°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.